![molecular formula C22H20O7 B14959525 methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B14959525.png)
methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a complex organic compound with a unique structure that combines elements of benzoate and chromenone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multiple steps. One common method involves the alkylation of starting materials, followed by nitration, reduction, cyclization, chlorination, and successive amination reactions . The specific conditions for each step can vary, but they generally require controlled temperatures and the use of specific catalysts to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient catalysts to optimize yield and purity. The process would also include rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require specific solvents and temperatures to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide range of products, depending on the functional groups involved.
Applications De Recherche Scientifique
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the synthesis of complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific functional groups present. This interaction can affect various biochemical pathways, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(2-methoxy-2-oxoethyl)benzoate: This compound has a similar benzoate structure but lacks the chromenone moiety.
Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate: This compound has a similar benzoate structure but with different substituents on the aromatic ring.
Methyl 2-methoxybenzoate: This compound has a simpler structure with only a methoxy group attached to the benzoate ring.
The uniqueness of this compound lies in its combination of benzoate and chromenone structures, which gives it distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H20O7 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
methyl 4-[[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C22H20O7/c1-13-17-9-8-16(10-19(17)29-22(25)18(13)11-20(23)26-2)28-12-14-4-6-15(7-5-14)21(24)27-3/h4-10H,11-12H2,1-3H3 |
Clé InChI |
RCEIQGFYCRTGBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-chlorophenyl)carbonyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959445.png)
![8-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959450.png)
![(2S)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B14959455.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B14959463.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959490.png)
![N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B14959498.png)
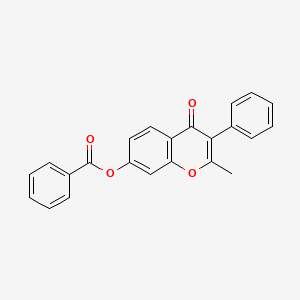
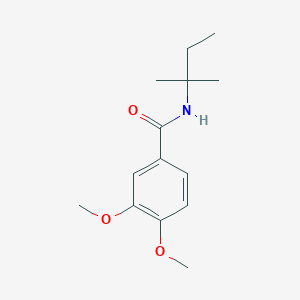
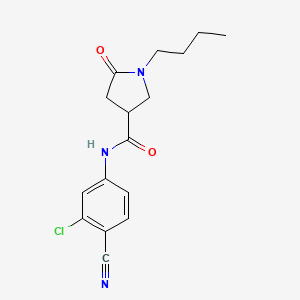
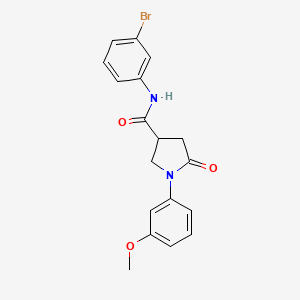
![2-(1,3-benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B14959517.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14959519.png)
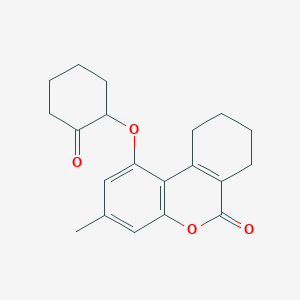
![4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B14959534.png)
